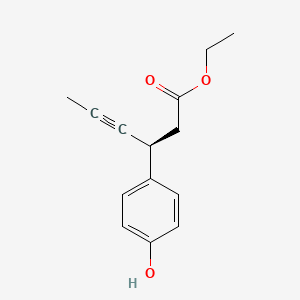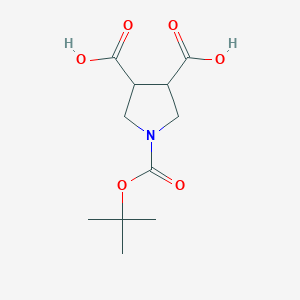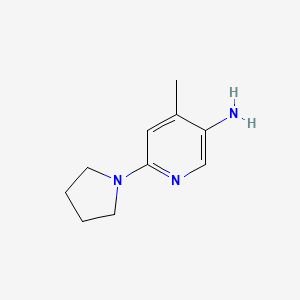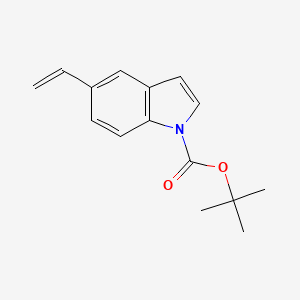
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Overview
Description
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperazine moiety. The presence of the boronic acid group makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid typically involves multi-step organic reactions. One common approach is to start with the fluorinated phenyl compound, which undergoes a series of reactions to introduce the piperazine moiety and the boronic acid group. The general synthetic route can be summarized as follows:
Fluorination: Introduction of the fluorine atom onto the phenyl ring.
Piperazine Substitution: Reaction of the fluorinated phenyl compound with 4-ethylpiperazine to form the piperazine-substituted intermediate.
Boronic Acid Formation: Conversion of the intermediate to the boronic acid derivative through reactions such as lithiation followed by boronation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alkyl halides.
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols or quinones.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid largely depends on its application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
In biological applications, the piperazine moiety may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the piperazine and fluorine substituents, making it less versatile in certain applications.
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid: Similar structure but without the fluorine atom, which may affect its reactivity and biological activity.
(2-(Piperazin-1-ylmethyl)phenyl)boronic Acid: Lacks the ethyl group on the piperazine moiety, potentially altering its chemical and biological properties.
The unique combination of the piperazine moiety, fluorine atom, and boronic acid group in this compound makes it a valuable compound for a variety of applications, offering distinct advantages in terms of reactivity and functionality.
Properties
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14(18)19/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHATIYLXBUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)










